molecular formula C8H11N3O5S B2912947 4-[(3-amino-3-oxopropyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid CAS No. 1157045-14-1

4-[(3-amino-3-oxopropyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid

Cat. No.: B2912947
CAS No.: 1157045-14-1
M. Wt: 261.25
InChI Key: OLWZQZUBXQXSLD-UHFFFAOYSA-N
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Description

4-[(3-Amino-3-oxopropyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid (CAS 1157045-14-1) is a specialized organic compound with a molecular formula of C8H11N3O5S and a molecular weight of 261.26 g/mol . This chemical features a pyrrole ring, a class of heterocyclic aromatics known for their relevance in medicinal chemistry and materials science, which is functionalized with both a carboxylic acid and a sulfonamide group linked to a propionamide chain . This unique structure, combining multiple pharmaceutically important motifs, makes it a valuable intermediate for researchers exploring new chemical entities. Its primary research applications include use as a key building block in organic synthesis and medicinal chemistry, particularly in the development of novel compounds for drug discovery projects. The presence of both hydrogen bond donors and acceptors suggests potential for use in supramolecular chemistry and the development of enzyme inhibitors. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers should consult the safety data sheet and handle this compound using standard laboratory safety protocols.

Properties

IUPAC Name

4-[(3-amino-3-oxopropyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O5S/c9-7(12)1-2-11-17(15,16)5-3-6(8(13)14)10-4-5/h3-4,10-11H,1-2H2,(H2,9,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLWZQZUBXQXSLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=C1S(=O)(=O)NCCC(=O)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[(3-amino-3-oxopropyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid is a pyrrole derivative that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article aims to explore its biological activity, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 4-[(3-amino-3-oxopropyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid can be described as follows:

  • Molecular Formula : C₉H₁₀N₄O₃S
  • Molecular Weight : 238.26 g/mol
  • IUPAC Name : 4-[(3-amino-3-oxopropyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid

This compound features a pyrrole ring substituted with a sulfamoyl group and an amino acid moiety, which may contribute to its biological activity.

Antitumor Activity

Research has indicated that derivatives of pyrrole compounds exhibit potential antitumor properties. For instance, studies on related compounds have shown their ability to inhibit the growth of various cancer cell lines through mechanisms involving the inhibition of tyrosine kinases such as EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor) .

The proposed mechanisms for the biological activity of 4-[(3-amino-3-oxopropyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid include:

  • Inhibition of Tyrosine Kinases : Similar compounds have demonstrated the ability to bind to ATP-binding sites on tyrosine kinases, leading to decreased phosphorylation and subsequent signaling pathways that promote cell proliferation .
  • Membrane Interaction : The compound may interact with lipid bilayers, altering membrane dynamics and potentially leading to increased permeability or disruption of cancer cell membranes .

In Vitro Studies

A study examining the antiproliferative effects of pyrrole derivatives revealed that specific modifications in the structure significantly influenced their activity against colon cancer cell lines (e.g., HCT-116, SW620) . The compound's ability to inhibit cell growth was quantified through IC50 values, indicating effective concentrations required for significant growth inhibition.

CompoundCell LineIC50 (µM)
4-[...]-1H-pyrroleHCT-1160.01
4-[...]-1H-pyrroleSW6200.015

In Vivo Studies

In vivo experiments using rodent models have shown that certain pyrrole derivatives can reduce tumor size significantly compared to control groups . These findings suggest that the compound may possess not only cytotoxic effects but also the ability to modulate tumor microenvironments.

Comparison with Similar Compounds

Table 2: Molecular Weight and Solubility Trends

Compound Name Molecular Weight Substituent Polarity Likely Solubility
Target Compound ~330 (estimated) High (amide, carboxyl) Moderate (aqueous)
4-[(4-Iodophenyl)sulfamoyl] () 392.17 Low (iodoaryl) Low
4-(N-(3-Chloro-4-methoxyphenyl)sulfamoyl) 330.74 Moderate (chloro, methoxy) Moderate
7d () ~450 (estimated) Moderate (trifluoromethyl) Moderate

Analysis:

  • Polar groups (carboxylic acid, amide) improve aqueous solubility, as seen in the target compound and compound 7d.

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